N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
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Overview
Description
N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide typically involves the reaction of 4-chlorobenzylamine with 3-(2,3,4-trimethoxyphenyl)acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)propionamide
- N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)butyramide
- N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylonitrile
Uniqueness
N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the 4-chlorobenzyl and 2,3,4-trimethoxyphenyl groups can influence its reactivity and interactions with biological targets.
For precise and detailed information, consulting specific scientific literature or databases is recommended
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-23-16-10-6-14(18(24-2)19(16)25-3)7-11-17(22)21-12-13-4-8-15(20)9-5-13/h4-11H,12H2,1-3H3,(H,21,22)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWSRNDYXDBQKZ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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